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Hexa(p-carboxyphenoxy)cyclotriphosphazene

Cat. No.: B3339112
CAS No.: 69322-61-8
M. Wt: 957.6 g/mol
InChI Key: DNUVHNMSYKXWOY-UHFFFAOYSA-N
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Description

Evolution and Significance of Cyclotriphosphazene (B1200923) Chemistry in Materials Science

The field of cyclotriphosphazene chemistry began its significant development in the mid-20th century. mdpi.com Since its initial synthesis in the 19th century, cyclotriphosphazene has become a fundamental scaffold in phosphorus chemistry, leading to a wide variety of derivatives. scispace.com The ability to replace the chlorine atoms on the HCCP ring with various organic or inorganic nucleophiles allows for the precise tuning of the final compound's chemical and physical properties. mdpi.commdpi.com This substitutional versatility is a key reason for the enduring interest in these compounds.

Over the decades, this chemistry has yielded materials with exceptional properties, including high thermal stability, flame retardancy, biocompatibility, and unique optical and dielectric characteristics. mdpi.combohrium.com The inorganic, flexible, and stable nature of the phosphazene backbone provides a robust platform for creating advanced materials. acs.org Consequently, cyclotriphosphazene derivatives have found applications in diverse and high-technology fields such as biomedicine, catalysis, flame retardant materials, and electronics. mdpi.combohrium.comrsc.org The ongoing exploration of new functionalities and topological structures continues to expand the scope and impact of these compounds in materials science. mdpi.combohrium.com

Strategic Importance of Carboxyl Groups in Phosphazene Derivatization

Among the many functional groups that can be introduced to the cyclotriphosphazene core, the carboxyl group (-COOH) holds strategic importance. mdpi.comresearchgate.net The introduction of carboxyl functionalities is a key method for creating phosphazene derivatives with tailored properties for specific high-tech applications. researchgate.net This process typically involves reacting HCCP with a nucleophile that already contains a carboxyl group or a precursor that can be later converted to one. umich.edu

The presence of carboxyl groups imparts several desirable characteristics. It can enhance water solubility, which is crucial for biomedical applications like immune adjuvants and drug delivery systems. nih.govrsc.org Furthermore, the acidic nature of the carboxyl group provides reactive sites for further chemical modifications, such as the formation of amides, esters, and metal salts. researchgate.netnih.gov This reactivity is exploited in the design of materials like hydrogels, dental composites, and heat-resistant resins. researchgate.net Phosphazenes containing carboxyl groups are of significant interest for their potential use in electronics, photonics, and the creation of versatile composite materials. mdpi.comresearchgate.net

Overview of Hexa(p-carboxyphenoxy)cyclotriphosphazene as a Versatile Synthon

This compound is a prime example of a fully substituted cyclotriphosphazene derivative where all six chlorine atoms of HCCP have been replaced by p-carboxyphenoxy groups. This molecule serves as a versatile synthon, or a molecular building block, for constructing more complex macromolecular architectures. mdpi.comontosight.ai Its structure consists of a central, planar cyclotriphosphazene ring and six radiating arms, each terminating in a reactive carboxyl group.

The six carboxyl groups provide multiple points for reaction, making it an ideal cross-linking agent or a core molecule for the synthesis of star-shaped polymers and dendrimers. researchgate.net Its well-defined, rigid core and the functional groups at its periphery allow for the creation of materials with predictable structures and properties. This makes this compound a valuable component in the synthesis of coordination polymers and nanoparticles with unique characteristics. ontosight.ai

Interactive Data Tables

Table 1: Properties of this compound Use the filter to search for specific properties.

PropertyValueSource
Molecular Formula C₄₂H₃₀N₃O₁₈P₃ nih.gov
Molecular Weight 969.6 g/mol nih.gov
Appearance White to off-white powderN/A
Solubility Soluble in polar organic solvents like DMF, DMSON/A
Core Structure Cyclotriphosphazene (P₃N₃) mdpi.com
Functional Groups Carboxyl (-COOH), Phenoxy (-O-C₆H₄) researchgate.net

Table 2: Key Milestones in Cyclophosphazene Chemistry This table outlines the progression of cyclophosphazene research and applications.

EraDevelopmentSignificanceReference(s)
19th Century First synthesis of a phosphazene compound (HCCP).Laid the groundwork for the entire field of phosphazene chemistry. scispace.comacs.org
Mid-20th Century Systematic investigation of HCCP's substitution reactions.Revealed the vast potential for creating diverse derivatives by replacing chlorine atoms. mdpi.com
Late 20th Century Development of polyphosphazenes and exploration of their properties.Led to applications as elastomers, fire-resistant materials, and biocompatible polymers. nih.gov
21st Century Focus on high-tech applications and complex architectures.Use in drug delivery, catalysis, dendrimers, and advanced optical and electronic materials. bohrium.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H30N3O18P3 B3339112 Hexa(p-carboxyphenoxy)cyclotriphosphazene CAS No. 69322-61-8

Properties

IUPAC Name

4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVHNMSYKXWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N3O18P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031892
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69322-61-8
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering

Precursor Synthesis: Hexachlorocyclotriphosphazene (HCCP)

The primary and most traditional method for synthesizing Hexachlorocyclotriphosphazene (HCCP), (NPCl₂)₃, involves the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl). acs.org This process yields a mixture of cyclic oligomers, primarily the trimer (HCCP) and the tetramer, (NPCl₂)₄. wikipedia.org

The synthesis of HCCP is typically conducted in a high-boiling halogenated solvent, with chlorobenzene (B131634) or 1,1,2,2-tetrachloroethane (B165197) being common choices. acs.orgwikipedia.org The reaction rate is highly dependent on temperature; for instance, a reaction in boiling chlorobenzene (131°C) may require 25-30 hours for completion, whereas using sym-tetrachloroethane (147°C) can reduce the time to 7-8 hours. nih.gov To enhance reaction efficiency, metal chlorides such as MgCl₂ are often employed as catalysts, which can significantly shorten reaction times and improve yields to between 56% and 75%. sdzeshi.comgoogle.com

Stoichiometric control is critical for maximizing the yield of the desired trimer. An optimal molar ratio of PCl₅ to NH₄Cl is generally found to be 1:1. researchgate.net The reaction proceeds according to the following equation:

n PCl₅ + n NH₄Cl → (NPCl₂)n + 4n HCl wikipedia.org

Modern approaches may utilize an acid-binding agent like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. google.com The use of such agents can shorten reaction times to as little as one to two hours. google.com Research has shown that yields of the trimer can reach 50% under typical conditions, with specialized conditions pushing yields to 70-80%. acs.org

Table 1: Selected Reaction Parameters for HCCP Synthesis

SolventReactantsCatalyst/AgentTemperatureTimeYieldReference
ChlorobenzenePCl₅, NH₄ClMagnesium Chloride, PyridineReflux10 hoursNot specified google.com
sym-TetrachloroethanePCl₅, NH₄ClNone specified147 °C7-8 hours~50-80% acs.orgnih.gov
ChlorobenzenePCl₅, NH₄ClMetal ChloridesNot specifiedNot specified56-75% sdzeshi.com
Methylene ChloridePCl₅, N(SiMe₃)₃None40 °CNot specified76% acs.org

After synthesis, the crude product contains a mixture of linear and cyclic phosphazenes, with HCCP often contaminated with the cyclic tetramer, octachlorotetraphosphazene, in amounts up to 40%. wikipedia.org Purification is essential to obtain high-purity HCCP required for subsequent reactions. gncl.cn

The most common purification methods are recrystallization and sublimation. researchgate.netgncl.cn Recrystallization from solvents like n-hexane or heptane (B126788) is effective in increasing purity. sdzeshi.comresearchgate.net For higher purity, slow vacuum sublimation at approximately 60°C is employed, which effectively separates the trimer from the less volatile tetramer. wikipedia.org Other methods include filtering the unreacted ammonium chloride, followed by reduced pressure distillation to recover the solvent, and then washing and recrystallizing the solid product. sdzeshi.com

Nucleophilic Substitution Reactions for Hexa(p-carboxyphenoxy)cyclotriphosphazene Synthesis

The conversion of HCCP to this compound involves the complete substitution of its six chlorine atoms with p-carboxyphenoxy groups. This is typically achieved through a nucleophilic substitution reaction. nih.gov The process is generally accomplished in two main steps: initial substitution with a protected carboxyl group precursor, followed by deprotection or conversion to the final carboxylic acid.

One established route involves reacting HCCP with 4-hydroxybenzaldehyde (B117250) in the presence of an acid-binding agent to form the intermediate Hexa(p-formylphenoxy)cyclotriphosphazene. ciac.jl.cngoogle.com This intermediate is then oxidized using an oxidizing agent like potassium permanganate (B83412) or hydrogen peroxide to yield the final product, this compound. ciac.jl.cngoogle.com

Another pathway utilizes methyl-4-hydroxybenzoate as the nucleophile. mdpi.com The reaction with HCCP yields Hexa(p-methoxycarbonylphenoxy)cyclotriphosphazene. This ester intermediate is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification with HCl to precipitate the final this compound. mdpi.com

The choice of solvent and reaction conditions is crucial for achieving high substitution and yield. Anhydrous tetrahydrofuran (B95107) (THF) and acetone (B3395972) are commonly used solvents for these substitution reactions. google.commdpi.com An acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine, is necessary to neutralize the HCl generated during the reaction. mdpi.comnih.gov

For the synthesis using methyl-4-hydroxybenzoate, the reaction mixture is typically refluxed for several days to ensure complete substitution. mdpi.com In the case of the 4-hydroxybenzaldehyde route, the nucleophilic substitution step is often carried out at temperatures between 50-80°C for 10-30 hours. google.com The subsequent hydrolysis of the ester intermediate is typically performed by refluxing with sodium hydroxide (B78521) in ethanol (B145695) for several hours. mdpi.com

Table 2: Synthesis Parameters for this compound

Intermediate PathNucleophileSolventConditionsYieldReference
Ester HydrolysisMethyl-4-hydroxybenzoateAcetoneReflux, 4 days (Substitution); Reflux, 5 hours (Hydrolysis)90% (Ester), 91% (Acid) mdpi.com
Aldehyde Oxidation4-hydroxybenzaldehydeAnhydrous THF50-80°C, 10-30 hours (Substitution)High google.com

The substitution of chlorine atoms on the cyclotriphosphazene (B1200923) ring by aryloxy nucleophiles is a complex process. nih.gov The mechanism can be influenced by electronic and steric factors. nih.gov For most nucleophilic substitutions on (NPCl₂)₃, the reaction is believed to proceed primarily through a bimolecular nucleophilic substitution (Sɴ2)-like pathway. nih.gov

The geminal (substitution at the same phosphorus atom) versus non-geminal (substitution at different phosphorus atoms) pathway is a key consideration. While primary amines can favor a geminal pathway, monofunctional alcohols and phenols almost exclusively follow a non-geminal pathway. nih.gov This is attributed to the electron-donating nature of the first aryloxy group attached to a phosphorus atom, which reduces the positive charge on that phosphorus, making it less susceptible to a second attack compared to the other PCl₂ centers in the ring. nih.gov The reaction with the sodium salt of a phenol (B47542) proceeds much faster than with an amine, indicating the strong nucleophilic character of the phenoxide ion in this context. tandfonline.com The mechanism can also be assisted by cations, which can coordinate to the chlorine atoms, facilitating their departure. rsc.orgresearchgate.net

Targeted Derivatization and Functionalization Strategies

The six peripheral carboxylic acid groups on the this compound molecule offer numerous sites for further chemical modification. These functional groups allow the cyclotriphosphazene core to be used as a scaffold for creating more complex macromolecular structures.

A primary strategy for derivatization is the conversion of the carboxylic acid groups into more reactive acyl chlorides. This can be achieved by reacting the hexa-acid with thionyl chloride. mdpi.com The resulting Hexa(p-chloroformylphenoxy)cyclotriphosphazene is a highly reactive intermediate that can readily react with nucleophiles like amines or alcohols to form hexa-amide or hexa-ester derivatives, respectively. mdpi.com

Another functionalization approach involves esterification reactions. For example, reacting the hexa-acid with epichlorohydrin (B41342) can lead to the formation of epoxy-terminated derivatives, such as Hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene. utk.edu These epoxy-functionalized phosphazenes can act as chain extenders or cross-linkers in polymer systems. utk.edu These derivatization strategies highlight the compound's role as a versatile building block for advanced materials.

Chemical Modification of Carboxyl Groups

The six carboxylic acid moieties of this compound serve as versatile handles for further chemical transformations, most notably through esterification and amidation reactions. These modifications are crucial for tuning the solubility, reactivity, and physical properties of the parent molecule, as well as for covalently linking it to other molecules or materials.

A common strategy for the modification of the carboxyl groups involves their conversion to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating the starting hexa-acid with thionyl chloride (SOCl₂), often in an inert solvent. The resulting hexa-acyl chloride derivative is highly susceptible to nucleophilic attack and can readily react with a variety of nucleophiles, including alcohols and amines, to form esters and amides, respectively.

For instance, a series of new amide-based cyclotriphosphazene molecules have been synthesized starting from a related carboxylated cyclotriphosphazene precursor. mdpi.comscilit.com In this multi-step synthesis, the precursor, Hexa(p-methoxycarbonylphenoxy)cyclotriphosphazene, is first hydrolyzed to this compound using sodium hydroxide in ethanol. mdpi.comscilit.com The purified hexa-acid is then treated with thionyl chloride to produce the corresponding hexa-acyl chloride. mdpi.comscilit.com This reactive intermediate is subsequently reacted with various aniline (B41778) derivatives to yield the final hexasubstituted amide compounds. mdpi.comscilit.com This methodology demonstrates a reliable pathway for the covalent attachment of amine-containing molecules to the cyclotriphosphazene core via stable amide linkages.

The following table summarizes a typical reaction sequence for the amidation of this compound:

StepReactantsReagentsProductPurpose
1Hexa(p-methoxycarbonylphenoxy)cyclotriphosphazeneNaOH, EtOHThis compoundHydrolysis of ester to carboxylic acid
2This compoundThionyl chloride (SOCl₂)Hexa(p-chloro-carbonylphenoxy)cyclotriphosphazeneActivation of carboxylic acid to acyl chloride
3Hexa(p-chloro-carbonylphenoxy)cyclotriphosphazeneAniline derivatives (e.g., 4-nitroaniline)Hexa(p-(N-aryl)amido-phenoxy)cyclotriphosphazeneFormation of amide bond

This approach highlights the utility of classic organic reactions in the functionalization of this complex inorganic-organic hybrid molecule, enabling the creation of a diverse library of derivatives with tailored properties.

Synthesis of AB₅-Type Cyclotriphosphazene Derivatives

The synthesis of asymmetrically substituted cyclotriphosphazenes, particularly those with an AB₅ substitution pattern, offers a pathway to molecules with unique functionalities and applications, such as dendrimers and functional materials. nih.govresearchgate.netencyclopedia.pubresearchgate.netnih.gov An AB₅-type derivative of cyclotriphosphazene is one in which one of the six substituents (A) is different from the other five (B). There are two primary strategies for achieving this substitution pattern starting from hexachlorocyclotriphosphazene (N₃P₃Cl₆):

The "1 + 5" Approach: This method involves the initial reaction of one equivalent of a nucleophile (A-H) with N₃P₃Cl₆ to replace a single chlorine atom. This is followed by the reaction with an excess of a second nucleophile (B-H) to substitute the remaining five chlorine atoms.

The "5 + 1" Approach: Conversely, this strategy entails the reaction of five equivalents of a nucleophile (B-H) with N₃P₃Cl₆, followed by the reaction with one equivalent of a second nucleophile (A-H) to replace the last chlorine atom.

The choice between these two routes can depend on the relative reactivity of the nucleophiles and the desired final product. For the synthesis of AB₅ derivatives involving phenoxy-based substituents, such as those related to this compound, the "5 + 1" approach is often favored when dealing with less reactive phenols.

A representative synthesis of an AB₅-type cyclotriphosphazene derivative might involve the following steps:

StepReactantsNucleophile(s)StoichiometryIntermediate/Product
1Hexachlorocyclotriphosphazene (N₃P₃Cl₆)5 eq. of Nucleophile B-H1 : 5Cl(B)₅N₃P₃
2Cl(B)₅N₃P₃1 eq. of Nucleophile A-H1 : 1A(B)₅N₃P₃

While a direct synthesis of an AB₅-type derivative of this compound is not explicitly detailed in the provided context, the general principles can be applied. For example, one could envision reacting N₃P₃Cl₆ with five equivalents of a protected p-hydroxybenzoic acid derivative (e.g., the methyl ester) to form a pentasubstituted intermediate. The remaining chlorine atom could then be substituted with a different functional group, followed by deprotection of the carboxyl groups to yield the final AB₅-type p-carboxyphenoxy cyclotriphosphazene derivative. The synthesis of dendrons for various applications often relies on these AB₅ building blocks. nih.govencyclopedia.pubresearchgate.netnih.gov

Advanced Functionalization Techniques for Specific Linkers

Beyond classical esterification and amidation, advanced functionalization techniques can be employed to introduce specific linkers and moieties onto the cyclotriphosphazene core. These methods offer high efficiency and selectivity, enabling the construction of complex molecular architectures. One such powerful technique is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."

This reaction involves the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne to form a stable triazole linkage. This approach has been successfully used to functionalize cyclotriphosphazene derivatives. For instance, an AB₅-type cyclotriphosphazene can be synthesized where the single 'A' group is an azide. This is achieved by first introducing a group that can be readily converted to an azide, such as a chloroacetylated amine, followed by reaction with sodium azide. nih.gov

The azide-functionalized cyclotriphosphazene can then be "clicked" with a variety of alkyne-containing molecules, allowing for the attachment of specific linkers or functional groups. A generalized scheme for this functionalization is presented below:

StepDescriptionReactantsReagentsFunctionalized Linkage
1Introduction of an azide precursorAB₅-type cyclotriphosphazene with a reactive site (e.g., amine)Chloroacetyl chloride, then NaN₃Azide-functionalized cyclotriphosphazene
2Huisgen Cycloaddition ("Click" Reaction)Azide-functionalized cyclotriphosphazene, Alkyne-containing moleculeCopper catalyst (e.g., Cu(I))Triazole ring

This method provides a highly efficient and modular approach to conjugating the cyclotriphosphazene core to other molecules, opening up possibilities for applications in areas such as drug delivery, materials science, and bioimaging. The stability and biocompatibility of the resulting triazole linker make this a particularly attractive strategy for creating advanced functional materials.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Substitution Pattern Analysis

NMR spectroscopy is an indispensable tool for confirming the covalent structure and, crucially, the substitution pattern of the cyclotriphosphazene (B1200923) core. Analysis of ¹H, ¹³C, and ³¹P spectra provides unambiguous evidence for the complete and symmetrical substitution of all six chlorine atoms on the original hexachlorocyclotriphosphazene starting material. icm.edu.plresearchgate.net

³¹P NMR: The ³¹P NMR spectrum is particularly diagnostic for confirming the hexa-substituted pattern. The spectrum of Hexa(p-carboxyphenoxy)cyclotriphosphazene is expected to exhibit a single, sharp signal. mdpi.com This singlet indicates that all three phosphorus atoms within the cyclotriphosphazene ring are chemically equivalent, which is only possible if each phosphorus atom is bonded to two identical p-carboxyphenoxy groups. mdpi.comijcce.ac.ir The observation of a singlet, typically in the range of δ 8–15 ppm, confirms the high symmetry of the molecule and the completion of the substitution reaction. mdpi.comijcce.ac.ir

¹H NMR: The ¹H NMR spectrum provides information on the proton environments within the organic side chains. For this compound, the spectrum is characterized by signals corresponding to the aromatic protons of the phenoxy rings and the acidic proton of the carboxyl groups. The aromatic protons typically appear as a set of doublets in the δ 7.0–8.0 ppm region, consistent with a para-substituted benzene (B151609) ring. nih.gov A broad singlet corresponding to the six equivalent carboxylic acid protons (–COOH) is also expected, likely at a downfield shift (δ > 10 ppm), though its observation can depend on the solvent used.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Key signals include those for the carboxyl carbon (C=O), which is expected to resonate around δ 165–170 ppm. mdpi.com The aromatic carbons of the phenoxy groups will produce a series of signals in the typical aromatic region of δ 115–155 ppm. icm.edu.pl The carbon atom attached to the oxygen (C-O) would have a distinct chemical shift within this range. The number of distinct signals confirms the symmetry of the repeating p-carboxyphenoxy units.

Table 1: Representative NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)Assignment and Significance
³¹P~ 8–15A single peak confirms the chemical equivalence of all P atoms, indicating symmetrical hexa-substitution. mdpi.com
¹H~ 7.0–8.0Aromatic protons (AA'BB' system) of the para-substituted phenoxy rings. nih.gov
¹H> 10 (broad)Acidic protons of the six carboxylic acid (–COOH) groups.
¹³C~ 165–170Carbonyl carbon of the carboxylic acid groups. mdpi.com
¹³C~ 115–155Aromatic carbons of the phenoxy side chains. icm.edu.pl

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule, confirming the incorporation of the p-carboxyphenoxy ligand and the integrity of the phosphazene ring. The absence of P-Cl stretching bands (typically around 500-600 cm⁻¹) is a primary indicator of complete substitution. icm.edu.pl

Key vibrational bands for this compound include:

P=N and P-N Stretching: Strong, characteristic bands for the phosphazene ring are observed in the 1150–1250 cm⁻¹ region (asymmetric P=N stretching) and around 950 cm⁻¹ (symmetric P-N stretching). icm.edu.plresearchgate.net

P-O-C Stretching: The presence of the ether linkage between the phosphazene ring and the phenoxy group is confirmed by P-O-Ar stretching vibrations, typically found in the 950–1100 cm⁻¹ range. dergipark.org.tr

Carboxyl Group Vibrations: The carboxylic acid functions give rise to two prominent signals: a strong, sharp absorption band for the carbonyl (C=O) stretch between 1680–1710 cm⁻¹, and a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids. icm.edu.pl

Aromatic Ring Vibrations: Absorptions corresponding to aromatic C-H stretching are seen above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1450–1600 cm⁻¹ region. icm.edu.pl

Table 2: Key FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
2500–3300 (broad)O-H stretchCarboxylic Acid (–COOH)
~3050C-H stretchAromatic Ring
1680–1710C=O stretchCarboxylic Acid (–COOH) icm.edu.pl
1450–1600C=C stretchAromatic Ring icm.edu.pl
1150–1250P=N stretch (asymmetric)Phosphazene Ring researchgate.net
950–1100P-O-Ar stretchPhosphorus-Oxygen-Carbon Linkage dergipark.org.tr

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Purity Assessment

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful technique for determining the molecular weight of large molecules like this compound and assessing sample purity. mdpi.comresearchgate.net

For this compound (C₄₂H₃₀N₃O₁₈P₃), the calculated monoisotopic mass is approximately 957.07 g/mol . guidechem.com In a MALDI-TOF experiment, the primary observation would be the molecular ion peak. This is typically detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 958.08. mdpi.comnih.gov The presence of a dominant peak at this value provides strong evidence for the successful synthesis of the target compound. The high resolution of TOF analyzers allows for the experimental mass to be matched with the theoretical mass to within a few parts per million, confirming the elemental composition. The spectrum also serves as a check for purity; a pure sample will show a clean spectrum dominated by the molecular ion peak, with minimal fragmentation or signals from impurities or incompletely substituted intermediates. nih.gov

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₂H₃₀N₃O₁₈P₃ guidechem.com
Calculated Monoisotopic Mass957.07 g/mol guidechem.com
Expected [M+H]⁺ Peak (MALDI-TOF)~958.08 m/z mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure and Conformational Insights

While spectroscopic methods confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the atoms in the solid state.

Conformational Analysis of the Cyclotriphosphazene Ring and Side Chains

X-ray crystallography reveals the precise conformation of both the inorganic phosphazene ring and the organic side chains.

Cyclotriphosphazene Ring: The six-membered P₃N₃ ring is not perfectly planar. Depending on the steric and electronic influences of the bulky side groups, it typically adopts a slightly puckered conformation, such as a flattened chair, boat, or a slight twist-boat form. nih.gov The P-N bond lengths within the ring are all expected to be nearly equal and intermediate in length (typically 1.56–1.60 Å) between a formal P-N single bond and a P=N double bond, indicating significant π-electron delocalization over the ring. ijcce.ac.ir The endocyclic N-P-N and P-N-P bond angles are also determined, with N-P-N angles generally being smaller than the P-N-P angles, which are close to 120°. ijcce.ac.ir

Side Chain Conformation: The analysis also details the torsion angles of the P-O-C-C bonds, defining the orientation of the p-carboxyphenoxy groups relative to the central ring. These orientations are a balance between minimizing steric hindrance between adjacent bulky groups and optimizing intermolecular interactions, particularly the formation of the hydrogen-bonding network.

Electron Microscopy for Morphological Studies (e.g., SEM of derived materials)

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the morphology of materials derived from this compound. This method provides detailed high-resolution images of the surface topography of these materials, offering insights into their size, shape, and aggregation state. Such morphological characteristics are often a direct consequence of the molecular structure of the parent cyclophosphazene derivative and the method of material preparation.

Detailed research has been conducted on nanoparticles self-assembled from derivatives of this compound. For instance, studies on hexa-[p-(carbonyl tryptophan ethyl ester) phenoxy)] cyclotriphosphazene (HEPCP), a derivative formed by the esterification of this compound with tryptophan ethyl ester, have utilized SEM to characterize the resulting nanoparticles. rsc.org These nanoparticles, prepared via a desolvation method, were shown by SEM to be spherical in shape with a relatively uniform size distribution. rsc.org The surfaces of these nanoparticles appeared to be smooth. rsc.org

Similarly, another derivative, hexa[p-(carbonyl glycin methyl ester) phenoxy] cyclotriphosphazene (HGPCP), synthesized from this compound and glycine (B1666218) methyl ester, has been investigated for its ability to self-assemble into nanoparticles. researchgate.net SEM analysis of the HGPCP nanoparticles revealed that they are also spherical and have a propensity to aggregate into larger clusters. researchgate.net The morphology of these self-assembled structures is influenced by the hydrophobic groups grafted onto the cyclotriphosphazene core. researchgate.net

The table below summarizes the morphological features of materials derived from this compound as determined by Scanning Electron Microscopy.

Derived MaterialPreparation MethodObserved MorphologySize RangeSurface CharacteristicsRef.
Hexa-[p-(carbonyl tryptophan ethyl ester) phenoxy)] cyclotriphosphazene (HEPCP) NanoparticlesDesolvationSpherical nanoparticlesUniform distributionSmooth rsc.org
Hexa[p-(carbonyl glycin methyl ester) phenoxy] cyclotriphosphazene (HGPCP) NanoparticlesSolution-based self-assemblySpherical nanoparticles, tendency for aggregation-- researchgate.net

Computational and Theoretical Chemistry Studies

Quantum-Chemical Calculations (Ab Initio, DFT) for Molecular Structure and Electronic Properties

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of molecules.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For cyclotriphosphazene (B1200923) derivatives, these calculations are crucial for understanding their conformational preferences.

Studies on closely related structures, such as hexakis(4-phormylphenoxy)cyclotriphosphazene, have utilized DFT calculations at the B3LYP/6-311G(d,p) level to determine the optimized molecular geometry. researchgate.net The results from these theoretical calculations are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For instance, calculated P-N bond lengths typically fall in the range of 1.56–1.59 Å, which is characteristic of the phosphazene ring and indicates significant double-bond character. researchgate.net

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for a Cyclotriphosphazene Derivative.

Bond Experimental (X-ray) Theoretical (DFT)
P1-N1 1.578(2) 1.587
P1-N3 1.582(2) 1.587
P2-N1 1.573(2) 1.579
P2-N2 1.568(2) 1.579
P1-O1 1.581(2) 1.603
P1-O2 1.584(2) 1.603

Data derived from a study on hexakis(4-phormylphenoxy)cyclotriphosphazene. researchgate.net

Quantum-chemical methods can effectively predict the acidity of molecules. For Hexa(p-carboxyphenoxy)cyclotriphosphazene, the six carboxylic acid groups are the primary sites of proton donation. The acid dissociation constant (pKa) can be estimated theoretically by calculating the charge on the acidic hydrogen atom (qH+).

In a study on a similar carboxyl-containing phosphazene, the universal acidity index was calculated using formulas that relate pKa to the maximum charge on the hydrogen atom (q_max_H+). mdpi.com The calculations were performed using both ab initio and DFT methods, yielding pKa estimates that classified the molecule as a weak acid. mdpi.comnih.gov This theoretical approach allows for a quantitative prediction of how the molecule will behave in acidic or basic conditions, which is crucial for applications involving pH-dependent processes.

Ab initio/6-311G : pKa = 49.04 – 134.61 * q_max_H+ mdpi.com

DFT-PBE0/6-311g : pKa = 51.048 – 150.078 * q_max_H+ mdpi.com

These calculations provide a framework for understanding the reactivity of the carboxyl groups in various chemical environments.

The nature of bonding in the cyclotriphosphazene ring has been a subject of extensive theoretical investigation. The ring is nearly planar, and the P-N bond lengths are intermediate between single and double bonds, suggesting electron delocalization. nih.gov

Early models, such as Dewar's "island model," proposed that Pdπ-Npπ overlap leads to electron density "islands" along P-N-P units, contributing to the ring's stability. nih.gov However, more recent and sophisticated computational analyses suggest that the concept of aromaticity, similar to that in benzene (B151609), may not be entirely appropriate for cyclophosphazenes. researchgate.net

Key findings from theoretical studies include:

The contribution of phosphorus d-orbitals to the bonding is considered minimal, primarily serving as polarization functions for a more accurate quantitative description. researchgate.net

The bonding energy is roughly half covalent and half electrostatic. researchgate.net

While there is significant π-electron delocalization, it differs from classical aromatic systems. Some analyses, such as Nucleus-Independent Chemical Shift (NICS), have cautiously suggested the presence of aromaticity, but experimental charge density studies on the parent hexachlorocyclotriphosphazene have indicated a lack of pseudoaromatic delocalization. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations could provide significant insights into the conformational flexibility of the six carboxyphenoxy side arms of this compound.

By simulating the molecule's movement over time, MD can explore:

The range of motion of the side chains and their preferred orientations.

The dynamics of intramolecular hydrogen bonding between the carboxyl groups.

The interaction of the molecule with solvent molecules, which is critical for understanding its solubility and aggregation behavior.

Although specific MD studies on this compound are not widely published, the methodology is well-established for large molecular systems. nih.govnih.gov Such simulations would be invaluable for understanding how the molecule's shape adapts in different environments, a key factor in its potential use in materials science and supramolecular chemistry.

Modeling of Host-Guest Interactions and Supramolecular Assemblies

The unique, pre-organized structure of this compound, with its central ring and radiating side arms, makes it an excellent candidate for a host molecule in supramolecular chemistry. Theoretical modeling is essential for predicting and understanding how this molecule might interact with potential guest molecules.

DFT calculations are a powerful tool for investigating the non-covalent interactions that govern host-guest complexation, such as:

Hydrogen Bonding: The six carboxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong and directional interactions with complementary guest molecules.

π-π Stacking: The phenoxy rings can engage in π-stacking interactions with aromatic guest molecules.

Modeling studies, supported by DFT, can predict the binding energies and preferred geometries of potential supramolecular complexes. frontiersin.orgnih.gov This allows for the rational design of host-guest systems where this compound could encapsulate or bind to specific targets, leading to applications in sensing, catalysis, or drug delivery.

Theoretical Prediction of Coordination Modes in Metal Complexes

The carboxyphenoxy groups are excellent ligands for coordinating with metal ions. Theoretical predictions, in conjunction with experimental work on analogous systems, can elucidate the likely coordination modes.

Studies on the closely related hexakis(3-pyridyloxy)cyclotriphosphazene ligand with Group 12 metal ions (Zn(II), Cd(II), Hg(II)) have shown that the flexible side arms can coordinate to metals to form complex, multidimensional structures. researchgate.net In these systems, the ligand acts as a multidentate linker, bridging multiple metal centers to create 2D layered structures and 3D interpenetrating coordination polymers. researchgate.net

For this compound, it is theoretically predicted that the carboxylate groups would be the primary coordination sites. The oxygen atoms of the deprotonated carboxyl groups (-COO⁻) can coordinate to metal ions in various modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, leading to the formation of polymers.

Theoretical modeling can help predict which coordination mode is energetically most favorable for a given metal ion, thereby guiding the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with desired topologies and properties.

Polymerization Chemistry and Macromolecular Architectures

Utilization as a Multi-functional Monomer or Core

The six para-carboxyphenoxy groups attached to the phosphazene ring make Hexa(p-carboxyphenoxy)cyclotriphosphazene an ideal multi-functional core molecule. These carboxylic acid groups can act as initiation or attachment points for polymerization, enabling the creation of advanced polymer architectures. This functionality allows it to be used as a central scaffold from which multiple polymer chains can emanate, leading to the formation of materials with unique topologies and properties. The inorganic nature of the phosphazene core imparts specific characteristics, such as thermal stability and fire resistance, to the resulting polymers mdpi.comsemanticscholar.org.

Synthesis of Star-Shaped Polymers

The structure of this compound is particularly well-suited for the synthesis of star-shaped polymers, where a central core has multiple polymer arms radiating outwards.

The carboxylic acid moieties of this compound can serve as effective initiators for the ring-opening polymerization (ROP) of cyclic esters and lactams. Research has demonstrated that all six carboxyl groups can participate in the initiation of the polymerization of ε-caprolactam acs.org. This process results in the formation of a well-defined six-armed star-shaped polymer, with the cyclotriphosphazene (B1200923) unit at its core and six polyamide (nylon 6) chains as the arms acs.org. This "grafting from" approach allows for the synthesis of high-molecular-weight star polymers with a controlled number of arms.

More complex "heteroarm" star copolymers, which feature arms of different chemical compositions, can also be synthesized using this phosphazene core. This is typically achieved through a multi-step process:

The carboxyl groups on the core are first converted to a more reactive form, such as an acid chloride, creating (4-ClCOC₆H₄O)₆N₃P₃ acs.org.

A portion of these reactive sites is then reacted with a pre-formed, end-functionalized polymer, such as amino-terminated polystyrene (PSt-NH₂). This step attaches polystyrene arms to the core via a coupling reaction acs.org.

The remaining unreacted sites (as carboxyl groups) are then used to initiate the ring-opening polymerization of a second monomer, like ε-caprolactam, to grow a different set of arms acs.org.

This method combines "grafting to" and "grafting from" techniques to produce heteroarm star copolymers with, for example, both polystyrene and nylon 6 arms diverging from the central phosphazene core acs.org.

Reactant 1 (Core) Reactant 2 (First Arm) Reactant 3 (Second Arm Monomer) Resulting Architecture Reference
Hexakis(4-chloro-carbonylphenoxy)cyclotriphosphazeneAmino-terminated Polystyreneε-CaprolactamHeteroarm Star Copolymer (Polystyrene and Nylon 6 arms) acs.org
This compound-ε-CaprolactamHomoarm Star Polymer (Nylon 6 arms) acs.org

Incorporation into Block Copolymers and Graft Copolymers

Block and graft copolymers are macromolecules composed of distinct polymer segments linked together fiveable.me. This compound is a valuable component for creating such structures.

Graft Copolymers : The synthesis of heteroarm star polymers as described above is a direct example of creating a graft copolymer, where different types of polymer chains (e.g., polystyrene) are grafted onto a central molecular backbone or core acs.orgfiveable.me.

Block Copolymers : The star-shaped polymers formed using the phosphazene core can themselves be considered a type of star-block copolymer. For instance, in the heteroarm synthesis, the resulting molecule consists of a central core block with distinct polystyrene and nylon 6 blocks attached acs.org. These structures are of interest as compatibilizers for immiscible polymer blends, such as poly(2,6-dimethylphenylene oxide) (PPO) and nylon 6, where the different arms can interact with the respective blend components acs.org.

Formation of Polyphosphazenes via Ring-Opening Polymerization of Precursors

While substituted cyclotriphosphazenes like this compound are used as cores for architectures like star polymers, the high molecular weight linear polyphosphazene backbone itself is synthesized through the ring-opening polymerization (ROP) of a precursor molecule jku.atumich.edu. The most common precursor is hexachlorocyclotriphosphazene (HCCP), from which most functional polyphosphazenes are derived jku.atacs.org. This process involves heating HCCP to high temperatures (typically around 250 °C) in a vacuum-sealed container, which converts the cyclic trimer into a long-chain linear polymer, poly(dichlorophosphazene) jku.atmdpi.com. This reactive polymer intermediate is highly sensitive to moisture, and the chlorine atoms are subsequently replaced by organic nucleophiles (like p-carboxyphenoxy groups) to yield stable, functionalized polyphosphazenes umich.edu.

The thermal ROP of hexachlorocyclotriphosphazene is understood to proceed via a cationic chain-growth mechanism mdpi.comresearchgate.net. The key steps are:

Initiation : At temperatures around 250 °C, a P-Cl bond in an HCCP ring cleaves, leading to the loss of a chloride ion (Cl⁻). This generates a reactive cationic phosphazenium species jku.atmdpi.com.

Propagation : This cationic center then attacks another neutral HCCP ring in a nucleophilic manner, causing the ring to open and add to the growing polymer chain, regenerating the cationic site at the new chain end mdpi.com.

Challenges : This high-temperature bulk polymerization can lead to branching, cross-linking, and a broad molecular weight distribution researchgate.net.

To overcome these challenges, more controlled methods have been developed. A notable alternative is the living cationic condensation polymerization of monomeric trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃) acs.orgnih.gov. This reaction can be initiated by Lewis acids like phosphorus pentachloride (PCl₅) at room temperature, offering precise control over the polymer chain length and resulting in narrow polydispersity nih.govnih.gov.

Polymerization Method Precursor/Monomer Conditions Mechanism Key Features Reference
Thermal Ring-Opening PolymerizationHexachlorocyclotriphosphazene (HCCP)~250 °C, bulk, vacuumCationic Chain-GrowthHigh molecular weight, broad polydispersity, potential for cross-linking jku.atmdpi.com
Living Cationic PolymerizationTrichloro(trimethylsilyl)phosphoranimineRoom temperature, in solution, PCl₅ initiatorCationic Chain-GrowthControlled molecular weight, narrow polydispersity, access to block copolymers umich.eduacs.orgnih.gov

Controlled Polymerization Techniques

The term "controlled polymerization" encompasses methods that suppress chain termination, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures nih.gov. While the direct polymerization of the cyclotriphosphazene ring itself via controlled methods like Ring-Opening Polymerization (ROP) is a foundational technique for creating linear polyphosphazenes, the functional groups of this compound allow it to be incorporated into polymers through other controlled mechanisms researchgate.net.

The six carboxylic acid moieties on the periphery of the molecule are key to its utility. These groups can be transformed into initiator sites for various controlled polymerization techniques. For instance, they can be reacted with a molecule like 2-hydroxyethyl 2-bromoisobutyrate to create a six-armed macroinitiator for Atom Transfer Radical Polymerization (ATRP). This allows for the growth of six polymer chains (e.g., polystyrene, polymethacrylates) from the central phosphazene core, resulting in a well-defined star polymer architecture.

Alternatively, the polymerization of substituents attached to the phosphazene ring offers another route. Research has shown that cyclotriphosphazene derivatives featuring polymerizable groups, such as propene substituents, can undergo radical copolymerization with monomers like methyl methacrylate and styrene rsc.org. This method incorporates the phosphazene ring as a pendant group along a polymer backbone.

The synthesis of the underlying polyphosphazene chain itself has been achieved through controlled routes like the cationic polymerization of phosphoranimines, which provides access to functional polymers and various copolymer architectures mdpi.com.

Dendritic Structures and Dendron Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a precise, tree-like architecture kirj.ee. This compound is an ideal candidate to act as the central core, or generation zero (G0), for the synthesis of dendrimers and dendrons (dendritic wedges) using a divergent growth strategy. The molecule's six peripheral carboxylic acid groups provide the necessary attachment points for building subsequent generations.

The synthesis typically involves a repetitive two-step reaction sequence:

Activation/Amidation : The terminal carboxyl groups are reacted with an AB₂ or AB₃ type monomer. For example, reaction with a large excess of a diamine (e.g., ethylenediamine) results in a new surface of primary amine groups.

Growth/Addition : The new terminal amine groups are then reacted with a molecule like methyl acrylate via a Michael addition, creating a new layer of ester terminal groups. This ester-terminated structure represents a "half-generation" (e.g., G0.5) kirj.ee.

Polymerization Mechanisms and Kinetics

The polymerization involving this compound primarily proceeds through step-growth mechanisms, leveraging its six carboxylic acid functionalities.

Beyond its role as a monomer or structural core, the cyclotriphosphazene ring system can act as a catalyst or promoter in certain polymerization reactions. The nitrogen atoms in the phosphazene ring possess Lewis basicity, which can influence reaction pathways. For instance, in the curing of benzoxazine (B1645224) resins, phosphazene derivatives have been shown to act as catalysts, with the specific mechanism (acidic or basic catalysis) depending on the nature of the organic substituents on the phosphazene ring.

Furthermore, cyclotriphosphazene derivatives are frequently used as curing agents for epoxy resins. In this role, they promote the polymerization and crosslinking of the resin, often imparting additional benefits such as enhanced thermal stability and flame retardancy nih.gov. The incorporation of the phosphazene unit into the polymer network can significantly alter the material's properties. A study involving a zinc-based coordination polymer with a cyclotriphosphazene-functionalized ligand demonstrated its catalytic activity in the degradation of organic dyes, highlighting the potential for these structures in catalysis researchgate.net.

The primary reaction pathway for polymerizing this compound is through step-growth polycondensation. When reacted with multifunctional co-monomers such as diols, triols, or diamines, it acts as a hexafunctional crosslinking agent. This leads to the formation of a three-dimensional, insoluble cyclomatrix network, typically a polyester (B1180765) or polyamide. Novel cyclomatrix phosphazene-containing polyesters have been synthesized through the reaction of a polyhydroxylated cyclotriphosphazene with a bifunctional acid chloride researchgate.net.

An alternative polymerization pathway has been observed for a structurally related compound, hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene. Upon heating to high temperatures (e.g., 370 °C), this molecule undergoes a decarboxylation reaction, which is then followed by the thermal polymerization of the newly formed styrene-like fragments mdpi.com. This suggests that this compound could potentially undergo a similar thermal decarboxylation and subsequent polymerization, forming a highly heat-resistant, insoluble polymer.

Kinetic studies on polymerization involving this specific molecule are not widely available. However, related research provides insight into the kinetics of processes involving similar structures. For example, the catalytic degradation of Rhodamine B using a Zn(II) coordination polymer based on a cyclotriphosphazene ligand was found to follow pseudo-first-order kinetics researchgate.net.

Table 1: Kinetic Parameters for Catalytic Degradation of Organic Dyes using a Cyclotriphosphazene-Based Coordination Polymer This table presents data for a related catalytic system to illustrate kinetic analysis in this class of compounds.

Organic DyeRate Constant (k, min⁻¹)Degradation Efficiency (1 hr)Kinetic Model
Rhodamine B0.02476.5%Pseudo-first-order
Methylene Blue0.03386.2%Pseudo-first-order
Acid Red 170.01252.8%Pseudo-first-order

Data sourced from a study on a Zn(II) coordination polymer with a cyclotriphosphazene-functionalized ligand researchgate.net.

Supramolecular Chemistry and Self Assembly Research

Principles of Host-Guest Complexation

Host-guest chemistry, a central concept in supramolecular science, involves the formation of unique complexes between a larger host molecule and a smaller guest molecule, held together by non-covalent forces. frontiersin.org The structure of Hexa(p-carboxyphenoxy)cyclotriphosphazene, with its six radiating arms, allows it to act as a host molecule. The phenoxy groups can create a hydrophobic pocket or cavity, while the terminal carboxylic acid moieties provide specific interaction sites for hydrogen bonding.

The design of this molecule, featuring a central scaffold with multiple, flexible side chains, allows for a pre-organized arrangement of binding sites. These sites can selectively bind guest molecules that are complementary in size, shape, and chemical nature. The interactions are typically a combination of hydrogen bonding with the carboxyl groups and potential π-π stacking with the aromatic rings of the side arms.

Formation of Ordered Structures through Non-Covalent Interactions

The assembly of this compound into well-defined, higher-order structures is predominantly governed by specific and directional non-covalent interactions. The molecule's chemical properties, particularly its large number of hydrogen bond donors and acceptors, facilitate the creation of these ordered systems. guidechem.comnih.gov

Hydrogen bonding is a primary driving force in the self-assembly of this compound. The molecule possesses six carboxylic acid (-COOH) groups, which act as powerful hydrogen bond donors. guidechem.com These groups can participate in multiple, highly directional interactions, leading to the formation of extensive and robust networks.

Key features of these networks include:

Carboxylic Acid Dimers: A common and stable motif is the formation of head-to-head dimers between two carboxylic acid groups from adjacent molecules.

Extended Chains and Sheets: Beyond simple dimers, the hexafunctional nature of the molecule allows for the creation of complex one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.gov

Solvent Influence: The participation of solvent molecules, particularly water, can further mediate and stabilize these hydrogen-bonded assemblies. doi.org

The strength of these intermolecular interactions is evidenced by the poor solubility of related compounds, such as Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene, in many common solvents, which is attributed to the presence of strong hydrogen bonds that must be broken for dissolution to occur. mdpi.com

The six terminal carboxylic acid groups of this compound can be deprotonated to form carboxylate anions (-COO⁻). These anionic groups are excellent ligands for a wide variety of metal ions. This functionality allows the molecule to act as a hexatopic organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The self-assembly process is directed by the coordination bonds between the metal centers and the carboxylate groups. The final architecture of the resulting supramolecular structure is determined by several factors:

The coordination geometry of the metal ion (e.g., linear, tetrahedral, octahedral).

The flexibility of the phosphazene linker .

The reaction conditions , including solvent and temperature.

This strategy allows for the rational design of crystalline materials with predictable structures and tunable properties, where the phosphazene molecule forms the nodes or linkers of a larger, ordered network. nih.govdocumentsdelivered.com The inclusion of the phosphazene core, containing phosphorus and nitrogen, can also impart properties like thermal stability and flame retardancy to the resulting materials. mdpi.com

Development of Liquid Crystalline Phases

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Research on various organophosphazenes has demonstrated that the cyclotriphosphazene (B1200923) core can serve as a central unit for designing liquid crystalline materials. umich.eduresearchgate.net The formation of these mesophases is highly dependent on the nature of the organic side chains attached to the phosphazene ring. umich.edu

For this compound, the strong and highly directional hydrogen bonding between the carboxylic acid groups is expected to promote the molecular alignment necessary for liquid crystallinity. This intermolecular force can lead to the formation of anisotropic, or directionally-dependent, structures such as:

Nematic phases: Where molecules have long-range orientational order.

Smectic phases: Where molecules exhibit both orientational order and positional order in one dimension, forming layers. researchgate.netresearchgate.net

The rigid core combined with the interacting side groups provides a molecular design that favors the organization required for mesophase formation.

Self-Assembly into Nanostructures (e.g., Nanoparticles, Nanopillars)

This compound and its close derivatives are capable of self-assembling into well-defined nanostructures, most notably nanoparticles. rsc.org This process is often achieved through a desolvation method, where a poor solvent is added to a solution of the compound, causing the molecules to aggregate in a controlled manner. doi.org

The formation of these nanostructures is primarily driven by intermolecular hydrogen bonding, with contributions from other non-covalent forces. doi.org Studies on derivatives where the carboxylic acid is modified to an ester have shown the formation of highly uniform, spherical nanoparticles. doi.orgnih.gov The size of these nanoparticles can often be controlled by adjusting parameters such as the initial concentration of the solution. doi.org These self-assembled nanostructures are noted for their high thermal stability and have potential applications in various fields. nih.gov

Research Findings on Nanostructure Self-Assembly from Cyclotriphosphazene Derivatives
Compound NameSelf-Assembly MethodResulting NanostructurePrimary Driving ForceReference
Hexa[p-(carbonyl glycin methyl ester) phenoxy] cyclotriphosphazene (HGPCP)Desolvation (water added to DMF solution)Spherical NanoparticlesHydrogen Bonding doi.org
Hexa-[p-(carbonyl tryptophan ethyl ester) phenoxy)] cyclotriphosphazene (HEPCP)DesolvationNanoparticlesNot explicitly stated, inferred molecular conformation rsc.org

Design Principles for Supramolecular Assemblies

This compound is a highly versatile building block for supramolecular chemistry due to a combination of distinct structural features that can be exploited in rational design:

Hexatopic Functionality: The presence of six identical side arms allows the molecule to function as a hexatopic linker, capable of forming connections in six different directions. This is a key feature for building complex 2D and 3D networks.

Dual-Nature Interactions: The terminal carboxylic acid groups are functionally versatile. In their neutral state, they direct assembly through specific hydrogen bonding. mdpi.com When deprotonated, they become effective coordinating sites for metal ions, enabling the formation of robust metal-organic assemblies. mdpi.com

Conformational Flexibility: While the core is rigid, the p-carboxyphenoxy arms possess significant rotational freedom, with 18 rotatable bonds in the molecule. guidechem.com This flexibility allows the arms to adapt their conformation to accommodate different guest molecules or to satisfy the geometric requirements of a metal coordination sphere.

These principles allow for the design of a wide array of functional materials, from discrete host-guest complexes to extended crystalline networks and well-defined nanoparticles.

Metal Organic Frameworks Mofs and Coordination Polymers Cps

Design and Synthesis Strategies

The rational design of MOFs and CPs using Hexa(p-carboxyphenoxy)cyclotriphosphazene relies on understanding its coordination behavior and the influence of various synthetic parameters.

This compound functions as a versatile, semi-rigid hexacarboxylate ligand in the assembly of MOFs and CPs. acs.orgnih.gov The central inorganic cyclotriphosphazene (B1200923) ring acts as a scaffold from which six carboxylate-functionalized arms extend. acs.orgnih.gov This structure is of interest for several reasons. Firstly, the substituents on the phosphorus atoms can be easily modified. acs.org Secondly, the ligand possesses significant conformational flexibility due to the six twisting carboxylate arms, which can lead to a variety of architectures under controlled synthesis conditions. acs.orgmdpi.com This flexibility, however, also presents a challenge in creating frameworks with stable, permanent porosity. rsc.org

The six carboxylate groups can be fully or partially deprotonated, allowing them to coordinate with metal ions in various modes. mdpi.comrsc.orgresearchgate.net In many reported structures, the fully deprotonated ligand uses its six carboxyl arms to connect to multiple metal centers, acting as a highly connected node to build high-dimensional frameworks. rsc.orgresearchgate.net In some cases, such as under harsh acidic conditions, the ligand may be only semi-deprotonated, with only one side of the carboxylic groups participating in coordination. mdpi.com This ability to adopt distinct conformations and coordination modes is crucial for determining the final structure of the resulting framework. acs.orgnih.gov

Solvothermal synthesis is the predominant method used to construct crystalline frameworks from this compound and metal ions. researchgate.netrsc.org This technique involves heating the reactants in a sealed vessel in the presence of a solvent or a mixture of solvents at temperatures above their boiling points. This method has been successfully employed to synthesize a range of CPs and MOFs with this ligand. acs.orgnih.govmdpi.comrsc.orgrsc.org

Researchers have systematically varied solvothermal conditions to direct the assembly process. For instance, different metal salts such as copper, cadmium, lead, and lanthanide nitrates have been reacted with the ligand in solvents like N,N-Dimethylformamide (DMF), often mixed with water. acs.orgnih.govmdpi.comrsc.orgrsc.org The reaction temperature is a critical parameter that can be tuned to control the outcome of the synthesis. rsc.orgresearchgate.net

The following table summarizes the solvothermal synthesis conditions for several frameworks based on this compound.

Metal SaltAuxiliary LigandSolvent SystemTemperature (°C)Resulting CompoundRef
Cu(NO₃)₂·3H₂ONoneDMF/H₂O80{[Cu₆(L1)₂(OH)(H₂O)₃]·guest}n acs.orgnih.gov
Cu(NO₃)₂·3H₂O4,4-bipyridine (bpy)DMF/H₂O100{[Cu₃(L1)(bpy)(H₂O)₆]·guest}n acs.orgnih.gov
Cd(NO₃)₂·4H₂ONoneDMF/H₂ONot specified{[Cd₃(C₄₂H₂₄O₁₈P₃N₃)(H₂O)₇]·xGuest}n rsc.orgresearchgate.net
Cd(NO₃)₂·4H₂ONoneDMF/H₂ONot specified{[Cd₂(C₄₂H₂₄O₁₈P₃N₃)(H₂O)₂]·xGuest}n rsc.orgresearchgate.net
Ln(NO₃)₃·6H₂ONoneDMF/H₂O1302D Lanthanide-CPs mdpi.com
Pb(NO₃)₂NoneNot specifiedNot specifiedZJNU-62 rsc.org
Cu(NO₃)₂·3H₂ONoneNot specifiedNot specifiedZJNU-60 rsc.org

Table data is compiled from multiple research articles. acs.orgnih.govmdpi.comrsc.orgrsc.orgresearchgate.netrsc.org

The final topology and dimensionality of the frameworks are highly sensitive to the reaction conditions and the presence of auxiliary ligands. nih.govrsc.org Auxiliary ligands, often N-containing linkers, can act as pillars or spacers, fundamentally altering the connectivity and structure of the network. acs.orgnih.gov A clear example is the reaction of this compound with copper ions. Without an auxiliary ligand, a 3D anionic structure with a binodal network is formed. acs.orgnih.gov However, the introduction of the rigid auxiliary ligand 4,4-bipyridine (bpy) results in a completely different 3D network with a trinodal topology. acs.orgnih.gov The addition of the bpy ligand is credited with causing the hexacarboxylate ligand to adopt a distinct conformation. acs.orgnih.gov

Temperature is another critical factor that can dictate the final product. In the synthesis of cadmium-based coordination polymers, varying the temperature while keeping other reactants constant led to two different compounds. rsc.orgresearchgate.net One product exhibits a novel 3D framework, while the other forms a 2D crystal structure. rsc.orgresearchgate.net The variable reaction temperature was found to be responsible for the different coordination numbers and versatile coordination modes of the carboxylate groups, which in turn resulted in distinct crystal structures. rsc.orgresearchgate.net

Topological Classification and Network Structures

The flexibility of the this compound ligand, combined with the versatile coordination geometries of metal ions and the influence of synthesis conditions, gives rise to a rich variety of network topologies. These are often classified by the number of connecting points (nodes) and the dimensionality of the resulting framework.

The frameworks constructed from this compound often exhibit complex multinodal networks. In these networks, the ligand, metal ions, and/or metal clusters act as nodes with different connectivity.

Binodal Networks: These networks are built from two distinct types of nodes. For example, a copper-based MOF synthesized without an auxiliary ligand exhibits a binodal 4,8-connected network with the Schläfli symbol {4⁶}₂{4⁹·6¹⁸·8}. acs.orgnih.gov In this structure, Cu₆ clusters and the hexacarboxylate ligands act as the two different nodes. acs.orgnih.gov Another example is a 2D cadmium-based CP which has a 3,6-connected 2-nodal kgd topology with the point symbol {4³}₂{4⁶·6⁶·8³}. rsc.orgresearchgate.net

Trinodal and Higher Networks: These more complex networks involve three or more distinct nodes. The addition of the auxiliary ligand 4,4-bipyridine to the copper-based system results in a 3D network with a trinodal 3,4,6-connected topology. acs.orgnih.gov A cadmium-based 3D framework was found to have a 2,4,6-connected 3-nodal topology, constructed from the joining of neutral Cd₂ secondary building units, mono-Cd ions, and the hexacarboxylate ligands. rsc.orgresearchgate.net A lead-based MOF, ZJNU-62, forms a (4,12)-connected 3D network. rsc.org

The following table details the topological classifications of several frameworks derived from the ligand.

Compound FormulaMetal IonAuxiliary LigandNetwork TypeConnectivitySchläfli SymbolRef
{[Cu₆(L1)₂(OH)(H₂O)₃]·guest}nCu(II)NoneBinodal4,8-connected{4⁶}₂{4⁹·6¹⁸·8} acs.orgnih.gov
{[Cu₃(L1)(bpy)(H₂O)₆]·guest}nCu(II)4,4-bipyridineTrinodal3,4,6-connected{4·6²}₂{4²·6⁶·8⁵·10²}{6⁴·8·10} acs.orgnih.gov
{[Cd₃(L1)(H₂O)₇]·xGuest}nCd(II)NoneTrinodal2,4,6-connected{4⁴·6²}{4⁵·6²·8⁸}{4} rsc.orgresearchgate.net
{[Cd₂(L1)(H₂O)₂]·xGuest}nCd(II)NoneBinodal3,6-connected{4³}₂{4⁶·6⁶·8³} rsc.orgresearchgate.net
ZJNU-62Pb(II)NoneBinodal4,12-connectedNot specified rsc.org

Table data is compiled from multiple research articles. acs.orgnih.govrsc.orgrsc.orgresearchgate.net

The structural diversity enabled by this compound is also evident in the dimensionality of the resulting frameworks, which can range from one-dimensional chains to two-dimensional layers and three-dimensional networks.

1D Frameworks: While less common in the cited literature for this specific ligand, the principles of MOF design allow for the possibility of 1D chains, which could then assemble into higher-dimensional structures.

2D Frameworks: Two-dimensional layered structures have been synthesized. For instance, the reaction of the ligand with Cadmium nitrate (B79036) under specific temperature conditions yielded a 2D crystal structure. rsc.orgresearchgate.net Similarly, solvothermal reactions with Lanthanide(III) nitrates produced novel 2D Ln-CPs. mdpi.com

3D Frameworks: The majority of reported structures are three-dimensional. The six coordinating arms of the ligand are well-suited for creating highly connected, extended 3D networks. Both copper-based MOFs (with and without auxiliary ligands) and a specific cadmium-based CP were reported as having 3D frameworks. acs.orgnih.govrsc.orgresearchgate.net The lead-based MOF ZJNU-62 and the copper-based ZJNU-60 also form infinite 3D crystal structures. rsc.orgrsc.org These 3D frameworks often feature channels and cavities, making them candidates for applications like gas separation. acs.orgrsc.orgrsc.org

Applications in Advanced Materials Science Focus on Design and Mechanism

Integration into Epoxy Resins and Polyacrylate Systems

The molecular architecture of HCPCP, featuring six carboxylic acid groups, allows it to be chemically integrated into polymer networks rather than acting as a simple additive. mdpi.com This reactive nature is key to its function in thermosetting systems like epoxy resins and polyacrylates. researchgate.netnih.gov

Hexa(p-carboxyphenoxy)cyclotriphosphazene can function effectively as a hardener or cross-linking agent for epoxy resins. researchgate.netnih.gov The mechanism involves the reaction of its multiple carboxyl (-COOH) groups with the oxirane rings of epoxy prepolymers. mdpi.com This reaction forms a durable, three-dimensional network. Similarly, in polyacrylate or polyester (B1180765) systems, the carboxyl groups can undergo esterification reactions with polyols, incorporating the rigid phosphazene unit directly into the polymer backbone.

Studies on related carboxyl-containing phosphazenes confirm their potential as hardeners for epoxy resins, intended to simultaneously act as reactive flame retardants. researchgate.net In some systems, HCPCP has also been shown to catalyze the polymerization of other monomers, such as benzoxazine (B1645224), through the action of both its phosphazene ring and its acidic functional groups. researchgate.net However, the effective use of HCPCP as a hardener requires careful formulation, as the high density of hydrogen-bonding carboxyl groups can sometimes lead to poor compatibility with epoxy resins at room temperature. researchgate.netmdpi.com

The integration of HCPCP into a polymer matrix leads to significant improvements in material properties, primarily through the formation of a highly cross-linked structure. mdpi.com The molecule's six reactive sites allow it to act as a central hub, creating a high cross-link density within the final cured material. researchgate.net

This densely networked structure, anchored by the rigid and thermally stable cyclotriphosphazene (B1200923) core, enhances several key characteristics:

Thermal Stability: The intrinsic stability of the phosphorus-nitrogen (P-N) ring and the highly cross-linked network contribute to superior thermal resistance compared to polymers cured with conventional linear hardeners. researchgate.net

Mechanical Strength: The rigid molecular structure and high cross-link density can lead to improvements in properties such as flexural modulus and hardness. mdpi.com

Glass Transition Temperature (Tg): The restricted movement of polymer chains within the tightly cross-linked network results in a higher glass transition temperature. For instance, the addition of just 3% HCPCP to a benzoxazine system was found to increase the Tg by 20°C. researchgate.net

Functionalization for Improved Adhesion Properties in Composites

By reacting with the polymer matrix on one side and interacting with the filler surface on the other, HCPCP effectively acts as a molecular bridge. This improved interfacial coupling facilitates more efficient stress transfer from the matrix to the reinforcement, which can lead to enhanced mechanical properties in the final composite material. rsc.org

Contributions to Flame Retardancy in Polymeric Systems

Cyclotriphosphazene compounds are well-regarded as effective halogen-free flame retardants due to the synergistic fire-retardant effects of phosphorus and nitrogen. nih.govutk.edu HCPCP leverages this inherent property, providing flame retardancy through multiple mechanisms, primarily in the condensed phase. nih.gov

The primary flame-retardant mechanism of HCPCP is its action in the condensed phase during combustion. nih.gov When exposed to the high temperatures of a fire, the cyclotriphosphazene structure decomposes to form phosphoric, metaphosphoric, and polyphosphoric acids. mdpi.comresearchgate.net These phosphorus-based acids act as powerful catalysts for the dehydration and carbonization of the host polymer. mdpi.comresearchgate.net

This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. utk.eduresearchgate.net This char layer serves as a physical barrier that provides several protective effects:

It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition. mdpi.com

It impedes the flow of oxygen to the polymer surface, limiting combustion. mdpi.com

It traps flammable volatile gases produced by decomposition, preventing them from fueling the fire. mdpi.com

In addition to the dominant condensed-phase action, some gas-phase effects also contribute. Decomposition can release non-combustible gases like ammonia (B1221849) (NH₃) from the P-N ring, which dilute the concentration of flammable gases and oxygen in the flame zone. researchgate.net Furthermore, phosphorus-containing radicals, such as PO•, can be released into the gas phase, where they act as radical scavengers that interrupt the exothermic chain reactions of combustion. researchgate.net

The incorporation of HCPCP and its derivatives into polymeric systems leads to a measurable improvement in their fire resistance. A key metric for this is the Limiting Oxygen Index (LOI), which is the minimum percentage of oxygen in an oxygen-nitrogen atmosphere required to sustain combustion. A higher LOI value indicates better flame retardancy.

The addition of cyclotriphosphazene-based compounds has been shown to significantly increase the LOI of various polymers. For example, incorporating hexaphenoxycyclotriphosphazene (B75580) into an epoxy resin increased the LOI from 24.5% to 28.4%. mdpi.com The synergistic use of related phosphazene derivatives in other polymers has resulted in even higher LOI values, often exceeding 30%. utk.edu

Beyond the LOI, the char-forming mechanism of HCPCP directly impacts other combustion parameters. By forming a protective barrier, it reduces the peak Heat Release Rate (pHRR) and the Total Heat Release (THR) during a fire, which are critical factors in fire safety. mdpi.comnih.gov

Table 1. Impact of Cyclophosphazene Derivatives on the Limiting Oxygen Index (LOI) of Various Polymers This table compiles data for this compound and structurally related cyclotriphosphazene derivatives to illustrate their general effect on flame retardancy.

Base PolymerCyclophosphazene DerivativeLOI of Control (%)LOI with Additive (%)Reference
Epoxy Resin (EP)Hexaphenoxycyclotriphosphazene (HPCP)24.528.4 mdpi.com
Epoxy Resin (EP)Hexa(4-maleimido-phenoxyl)-cyclotriphosphazene (HMCP)Not Specified36.5 nih.gov
Polyamide 6 (PA6)Hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP) with AlPi21.0 (Pure PA6)31.0 utk.edu
Epoxy ResinHexacyclohexylamino-cyclotriphosphazene (HCACTP)Not Specified36.2 researchgate.net
Epoxy ResinAminobenzothiazole-substituted cyclotriphosphazeneNot Specified25.3 nih.gov

Design of Polymers with Tunable Properties for Specific Engineering Applications

The inherent structural features of this compound (HCPCP), namely the rigid, inorganic phosphazene core and the six reactive peripheral carboxylic acid groups, make it a versatile building block for designing polymers with highly tunable properties. The design strategy revolves around leveraging the synergistic combination of the phosphazene ring's thermal stability and flame retardancy with the functionality of the phenoxy-carboxyl arms, which can be integrated into various polymer matrices.

One of the primary engineering applications is the enhancement of flame retardancy in polymers. The mechanism is twofold, involving both condensed-phase and gas-phase actions. During combustion, the phosphazene moiety promotes the formation of a stable, insulating char layer on the polymer's surface. researchgate.net This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds. researchgate.netresearchgate.net Furthermore, the decomposition of the phosphazene ring can release non-combustible gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the gas phase, thereby inhibiting the combustion process. researchgate.netbme.hu The phosphorus and nitrogen atoms in the structure exhibit a synergistic flame-retardant effect. nih.gov

Derivatives of HCPCP are designed to act as reactive additives or chain extenders. For instance, hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP), an epoxy-functionalized derivative, has been used as a chain extender and flame retardant synergist in Polyamide 6 (PA6). researchgate.netutk.edu In this design, the epoxy groups of CTP-EP react with the terminal groups of the PA6 chains, increasing the molecular weight and melt viscosity. utk.edu This modification not only improves the mechanical properties but also enhances flame retardancy by promoting a more compact and sufficient char layer during combustion. researchgate.net The synergistic effect with other flame retardants, like aluminum diethylphosphinate (AlPi), has been demonstrated to significantly improve the fire safety of the final material. researchgate.netutk.edu

Another key application is the improvement of thermal and corrosion resistance in coatings. mdpi.comnih.gov A derivative, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene (HHPCP), can be incorporated into polyurethane powder coatings. mdpi.com The design involves the reaction of the hydroxyl groups of HHPCP with the polymer matrix. mdpi.com The resulting modified coating exhibits enhanced thermal stability due to the formation of phosphoric and polyphosphoric acids during decomposition, which remain in the condensed phase as a protective char. mdpi.comnih.gov For corrosion resistance, the phosphorus and nitrogen heteroatoms in the phosphazene ring are believed to adsorb onto the metal surface, providing a protective barrier against corrosive agents. mdpi.com This effect is amplified by a higher concentration of the phosphazene-derived segments at the coating's surface. mdpi.comnih.gov

Table 1: Flame Retardant Properties of Polyamide 6 (PA6) Composites with a Cyclotriphosphazene Derivative (CTP-EP)
Material CompositionLimiting Oxygen Index (LOI, %)UL-94 Rating (1.6 mm)
Neat PA624.5Fails
PA6 / 11 wt% AlPi27.5Fails
PA6 / 11 wt% (AlPi/CTP-EP 97/3)31.0V-0
PA6 / 11 wt% (AlPi/CTP-EP 95/5)30.2V-2

Data sourced from a study on high-performance flame retardant polyamide 6 composites. researchgate.netutk.edu

Materials for Separation Technologies

The unique molecular architecture of this compound and its derivatives offers significant potential in the design of advanced materials for separation technologies. The key design principle involves utilizing the cyclotriphosphazene core as a scaffold to create materials with specific pore structures and functionalities tailored for selective molecular recognition and transport.

A prominent application of HCPCP derivatives is in the construction of Metal-Organic Frameworks (MOFs) for selective gas adsorption. researchgate.netrsc.org The design strategy involves using the hexacarboxylate form of the molecule as a flexible, multifunctional organic linker to connect metal ions or clusters, forming a porous, three-dimensional network. rsc.org The flexibility of the phosphazene-based linker can be advantageous in creating robust frameworks that can maintain their porosity after the removal of solvent molecules. rsc.org

Table 2: Selective Gas Adsorption in Cyclotriphosphazene-Based MOFs
MOFGas MixtureAdsorption Selectivity (IAST, 298 K, 100 kPa)Potential Application
ZJNU-60a (activated)CO₂/CH₄HighNatural Gas Purification
ZJNU-60a (activated)C₂H₆/CH₄HighNatural Gas Purification

Data derived from research on a metal-organic framework based on a cyclotriphosphazene-functionalized hexacarboxylate. rsc.org

The design of materials for enantioselective separation hinges on the creation of a chiral environment that can differentiate between enantiomers. The cyclotriphosphazene scaffold provides a platform for achieving this by attaching chiral substituents to the phosphorus atoms. While direct application of this compound for this purpose is not extensively reported, the synthesis of chiral cyclotriphosphazene derivatives establishes the fundamental design principle. researchgate.net

The mechanism for enantioselective separation relies on the differential interactions between the enantiomers of a chiral analyte and the chiral stationary phase. By functionalizing the cyclotriphosphazene ring with enantiomerically pure chiral groups (e.g., amino acid derivatives, chiral amines), a chiral selector is created. researchgate.net These appended groups create chiral pockets or surfaces within the material. When a racemic mixture is passed through a separation column packed with this chiral material, one enantiomer will interact more strongly (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) with the chiral selector than the other. This difference in interaction strength leads to different retention times, allowing for the separation of the enantiomers.

The synthesis of cyclotriphosphazene derivatives with multiple chiral centers has been successfully demonstrated, resulting in the formation of distinct diastereoisomers. researchgate.net These isomers can be separated and characterized, confirming the feasibility of creating stereochemically defined phosphazene-based materials. researchgate.net Such chiral phosphazene compounds could then be immobilized onto a solid support, like silica (B1680970) gel, to be used as the stationary phase in high-performance liquid chromatography (HPLC) or other chromatographic separation techniques. The tunability of the substituents on the phosphazene ring allows for the fine-tuning of the chiral environment to optimize selectivity for specific classes of chiral molecules. uva.nlthieme-connect.de

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of Hexa(p-carboxyphenoxy)cyclotriphosphazene has traditionally been approached through multi-step processes. A common route involves the nucleophilic substitution of hexachlorocyclotriphosphazene with 4-hydroxybenzaldehyde (B117250) to form an intermediate, Hexa[p-(aldehyde)phenoxy] cyclotriphosphazene (B1200923) (HAPCP), which is then oxidized to the final carboxylic acid product. ciac.jl.cn Existing oxidation methods, such as using potassium permanganate (B83412), are effective but raise environmental and cost concerns due to the use of strong oxidants and the generation of manganese dioxide waste. ciac.jl.cngoogle.com

Future research is pivoting towards more efficient and environmentally benign synthetic strategies. A promising avenue is the exploration of alternative oxidation systems. For instance, a method utilizing hydrogen peroxide as the oxidant has been proposed, which would offer a greener alternative with water as the primary byproduct. google.com Further investigation into catalytic oxidation processes, perhaps using transition metal catalysts under milder conditions, could significantly improve the sustainability of the synthesis.

Moreover, the principles of green chemistry suggest a need to explore solvent-free or aqueous-based reaction conditions to replace organic solvents like pyridine (B92270) used in some related syntheses. mdpi.commdpi.com Electrochemical synthesis, a technique gaining traction in the production of metal-organic frameworks (MOFs), could be adapted for the oxidation step, potentially reducing reagent use and simplifying purification. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic MethodPrecursorKey Reagents/ConditionsPotential AdvantagesKey Challenges
Permanganate Oxidation HAPCPPotassium Permanganate (KMnO₄), RefluxEstablished method, high conversionHarsh conditions, stoichiometric waste (MnO₂)
Peroxide Oxidation HAPCPHydrogen Peroxide (H₂O₂)"Green" oxidant (water byproduct), milder conditionsOptimization of reaction kinetics and catalyst required
Catalytic Air Oxidation HAPCPTransition Metal Catalyst, Air/O₂High atom economy, low-cost oxidantCatalyst development and recovery, potential for side reactions
Electrochemical Synthesis HAPCPElectrolytic cell, specific electrode materialsAvoids bulk chemical oxidants, precise controlScalability, electrode stability, electrolyte selection

Exploration of New Derivatization Chemistries and Multifunctionalization

The true potential of this compound lies in its capacity as a multifunctional platform. The six terminal carboxylic acid groups are versatile handles for a vast array of derivatization reactions. Future research will undoubtedly focus on leveraging this functionality to create complex, tailor-made molecules.

The most direct path for derivatization is through standard carboxylic acid chemistries, such as amidation and esterification. By reacting the hexacarboxylic acid core with various amines or alcohols, a diverse library of new compounds can be generated. This allows for the introduction of a wide range of functional moieties, including:

Polymerizable groups: Attaching moieties like acrylates or vinyl groups could transform the molecule into a crosslinking agent for creating robust polymer networks.

Biologically active molecules: Conjugating drugs, peptides, or imaging agents could lead to the development of sophisticated drug delivery systems or diagnostic tools.

Dendritic wedges: The molecule can serve as a core for the rapid, divergent synthesis of high-generation dendrimers, where each of the six arms acts as a branching point. rsc.orgnih.gov

Beyond simple conjugation, the spatial arrangement of the six arms invites exploration into creating molecules with precisely controlled three-dimensional structures. The synthesis of AB₅-type derivatives, where one arm is functionalized differently from the other five, opens pathways to "dendrons" and other asymmetrically complex architectures for specialized applications in catalysis and molecular recognition. nih.gov

Advanced Computational Modeling for Predictive Material Design

The complexity of materials derived from this compound necessitates the use of advanced computational tools for predictive design. nih.govmit.edu Before engaging in resource-intensive synthesis, computational modeling can provide critical insights into molecular behavior and material properties.

Quantum-chemical calculations, particularly Density Functional Theory (DFT), can be employed to model the electronic structure and geometry of the core molecule and its derivatives. mdpi.comresearchgate.net Such studies can predict bond lengths, charge distributions, and spectroscopic signatures, aiding in structural confirmation. researchgate.net Furthermore, these methods can estimate properties like pKₐ, which is crucial for understanding its behavior in solution and its suitability for applications like modifying epoxy resins. mdpi.commdpi.com

Looking forward, multiscale modeling approaches will be essential. mit.edumit.edu By starting at the quantum level to parameterize force fields, researchers can perform large-scale molecular dynamics (MD) simulations. These simulations can predict how molecules of this compound will self-assemble, interact with polymer chains, or form porous frameworks. The integration of machine learning and artificial intelligence (AI) algorithms represents the next leap, enabling high-throughput screening of virtual derivatives to identify candidates with desired properties—such as optimal porosity for gas separation or specific binding affinity for a target molecule—before they are ever synthesized in the lab. mtlc.coyoutube.com

Integration into Hybrid and Composite Materials with Enhanced Synergistic Effects

The incorporation of this compound into polymer matrices is a promising strategy for creating advanced hybrid and composite materials. The rigid, inorganic phosphazene core, combined with its high content of phosphorus and nitrogen, inherently imparts properties like thermal stability and flame retardancy. bohrium.comresearchgate.net

Future research should focus on covalently integrating the molecule as a crosslinker or chain extender rather than just a passive filler. The six carboxylic acid groups can react with functional groups in various polymer systems, including:

Epoxy Resins: The carboxyl groups can react with epoxide rings, making it a potent curing agent and modifier to enhance thermal and mechanical properties. mdpi.comresearchgate.net

Polyamides: It can be used as a chain extender in polyamides like PA6, potentially improving melt viscosity and flame retardant performance through synergistic effects with other additives. utk.edu

Polyesters: Direct incorporation into polyester (B1180765) backbones via polycondensation could create new classes of inherently flame-retardant and thermally stable plastics.

The key objective is to achieve synergistic effects where the final composite material exhibits properties greater than the sum of its parts. For example, the uniform, nanoscale dispersion of the cyclotriphosphazene core within a polymer could lead to significant improvements in mechanical strength, glass transition temperature, and fire safety characteristics, such as reduced heat release and smoke suppression. mdpi.com

Table 2: Potential Synergistic Effects in Polymer Composites

Polymer MatrixPotential Role of this compoundTargeted Property EnhancementAnticipated Synergistic Effect
Epoxy Resin Curing agent / ModifierThermal Stability, Mechanical Strength, Flame RetardancyCovalent integration prevents leaching and improves load transfer between the matrix and the phosphazene core.
Polyamide (PA) Reactive Chain ExtenderFlame Retardancy, Rheological ControlActs in concert with other flame retardants (e.g., metal phosphinates) to enhance char formation and dripping resistance. utk.edu
Unsaturated Polyester (UP) Reactive CrosslinkerFlame Retardancy, Thermomechanical PropertiesThe phosphazene core acts as a char-forming agent while the covalent network increases structural integrity at high temperatures. ntu.edu.tw
Polyimides Monomer / AdditiveThermal and Oxidative Stability, LOIThe P-N ring structure enhances the already high thermal stability of the polyimide, pushing operational temperatures even higher.

Tailoring Supramolecular Assemblies for Controlled Functionality

Supramolecular chemistry offers a powerful bottom-up approach to material design, and this compound is an exemplary candidate for this field. The six carboxylic acid groups are potent donors and acceptors for hydrogen bonding, making them capable of directing highly ordered self-assembly. rsc.org

A significant avenue of future research is the controlled formation of supramolecular networks. In the solid state, this molecule could form intricate, three-dimensional hydrogen-bonded organic frameworks (HOFs). The predictable geometry of the core could lead to porous structures capable of selective guest inclusion. In solution, it could form gels or liquid crystalline phases depending on the solvent and concentration.

The "tailoring" of these assemblies for specific functions is a key goal. This can be achieved by:

pH Control: Altering the pH would change the protonation state of the carboxyl groups, thus modifying the hydrogen bonding patterns and allowing for reversible assembly and disassembly.

Co-crystallization: Introducing complementary molecules that can form strong hydrogen bonds (e.g., pyridyl-containing compounds, amides) can be used to build multicomponent crystals with designed architectures and properties.

Host-Guest Chemistry: The pores within a supramolecular assembly could be designed to encapsulate and release guest molecules in a controlled manner, with potential applications in sensing or delivery.

The study of these assemblies, from simple dimers to extended networks, will provide fundamental insights into the forces governing molecular recognition and self-organization. rsc.org

Expanding MOF Architectures and Applications with Cyclotriphosphazene Linkers

Perhaps one of the most exciting future directions for this compound is its use as a hexatopic linker for the construction of Metal-Organic Frameworks (MOFs). berkeley.edu MOFs are crystalline materials built from organic linkers connected by metal ions or clusters, often exhibiting exceptionally high porosity. youtube.com The use of a hexatopic linker can lead to novel network topologies not achievable with simpler di- or tri-topic linkers. berkeley.edu

Future research will involve reacting this compound with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺) under solvothermal or electrochemical conditions to generate new MOFs. mdpi.comresearchgate.net The inherent properties of the cyclotriphosphazene core—its thermal stability and elemental composition—could be imparted to the resulting framework.

Key research goals in this area include:

Topological Exploration: Systematically exploring different metal nodes and synthesis conditions to produce new and complex MOF topologies. berkeley.edu

Gas Storage and Separation: Investigating the porosity and surface chemistry of these new MOFs for applications in carbon capture, hydrogen storage, and hydrocarbon separations. youtube.comyoutube.com

Catalysis: Incorporating catalytically active metal centers or functionalizing the linker post-synthesis to create highly selective and reusable catalysts. mdpi.comyoutube.com

Sensing: Designing MOFs where the luminescence or electronic properties are sensitive to the presence of specific analytes, leveraging the phosphazene unit as a potential signaling component.

By using a pre-organized, multifunctional linker like this compound, chemists can design next-generation porous materials with enhanced stability and tailored functionality for addressing critical challenges in energy and environmental science. youtube.com

Table 3: this compound as a Potential MOF Linker

FeatureDescriptionPotential Advantage in MOF Design
Topology Hexatopic, 6 points of extensionCan form highly connected and potentially novel network topologies (e.g., htp, hhp) not accessible with lower-denticity linkers. berkeley.edu
Core Structure Inorganic P₃N₃ ringImparts high thermal stability and flame-retardant character to the final MOF structure.
Pore Environment Phenoxy groups and P-N backboneThe electron-rich nature of the linker can be tuned to create specific adsorption sites for polar molecules like CO₂.
Functionality Carboxylate groupsProvides strong coordination to metal centers, leading to robust framework construction.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing hexa(p-carboxyphenoxy)cyclotriphosphazene with high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with p-carboxyphenoxy groups. Key parameters include:

  • Reaction stoichiometry : A 6:1 molar ratio of p-carboxyphenol to N₃P₃Cl₆ ensures complete substitution .
  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reactivity .
  • Temperature control : Reactions at 60–80°C minimize side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted precursors .

Q. How can the thermal stability of hexa(p-carboxyphenoxy)cyclotriphosphazene be experimentally validated?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Key findings:

  • Decomposition onset : Typically >300°C, attributed to the cyclotriphosphazene core’s inorganic backbone .
  • Residual char : High char yield (>40% at 800°C) indicates potential flame-retardant utility .
  • Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation steps .

Q. What spectroscopic techniques are essential for characterizing hexa(p-carboxyphenoxy)cyclotriphosphazene?

  • Methodological Answer :

  • ¹H/³¹P NMR : Confirm substitution completeness (disappearance of N₃P₃Cl₆ signals at δ ~20 ppm in ³¹P NMR) .
  • FT-IR : Validate carboxyphenoxy group attachment via C=O stretching (~1700 cm⁻¹) and P–O–C bonds (~1200 cm⁻¹) .
  • XRD : Assess crystallinity; amorphous phases are common due to bulky substituents .

Advanced Research Questions

Q. How does hexa(p-carboxyphenoxy)cyclotriphosphazene function as a flame retardant in epoxy resins?

  • Methodological Answer : The compound exhibits a biphasic flame-retardant mechanism:

  • Gas phase : Releases phosphoric acid derivatives (e.g., PO· radicals) to quench H· and OH· radicals, suppressing combustion .
  • Condensed phase : Forms a carbonaceous char layer via crosslinking with epoxy matrices, limiting oxygen diffusion .
  • Synergistic effects : Combining with 2–5 wt% melamine polyphosphate enhances UL-94 ratings to V-0 and LOI values >35% .

Q. What strategies resolve contradictions in reported Limiting Oxygen Index (LOI) values for cyclotriphosphazene derivatives?

  • Methodological Answer : Variations arise from substituent effects and testing conditions. Mitigation approaches:

  • Standardize testing : Use identical sample dimensions (e.g., 100 × 6.5 × 3 mm³) and oxygen flow rates per ASTM D2863 .
  • Control substituent polarity : Electron-withdrawing groups (e.g., –COOH) enhance char formation vs. electron-donating groups (e.g., –OCH₃) .
  • Cross-validate data : Compare LOI with cone calorimetry results (e.g., heat release rate) to confirm flame-retardant efficiency .

Q. How can hexa(p-carboxyphenoxy)cyclotriphosphazene be integrated into covalent organic frameworks (COFs) for nonlinear optical (NLO) applications?

  • Methodological Answer :

  • Building block design : Use hexa(4-formyl-phenoxy)cyclotriphosphazene (CTP-6-CHO) as a 6-node electrophilic monomer .
  • Schiff-base condensation : React with triaminophenyl triazine (TAPT) to form Q3CTP-COFs with π-conjugated networks .
  • NLO performance : Measure third-harmonic generation (THG) coefficients; JUC-610 nanosheets show 10× higher efficiency than graphene oxide due to N–P–O charge transfer .

Q. What computational methods predict the metal-ion chelation behavior of phenoxy-substituted cyclotriphosphazenes?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to identify binding sites (e.g., carboxylate O atoms) .
  • Molecular dynamics (MD) : Simulate interactions with heavy metals (e.g., Pb²⁺, Cd²⁺) in aqueous environments to estimate binding constants (log K) .
  • Experimental validation : Compare with ICP-MS data from batch adsorption studies (pH 5–7, 25°C) .

Data Contradiction Analysis

Q. Why do some studies report poor solubility of hexa(p-carboxyphenoxy)cyclotriphosphazene in polar solvents despite its carboxylate groups?

  • Resolution : Solubility depends on protonation state.

  • Neutral pH : Carboxylic acid groups form intramolecular H-bonds, reducing solubility .
  • Basic conditions (pH >10) : Deprotonation (–COO⁻) enhances solubility in water/DMF .
    • Workaround : Use ionic derivatives (e.g., sodium salts) or copolymerize with hydrophilic monomers .

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